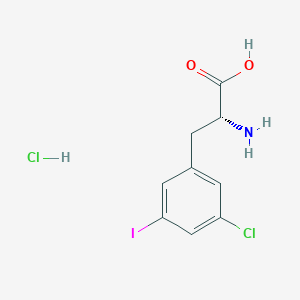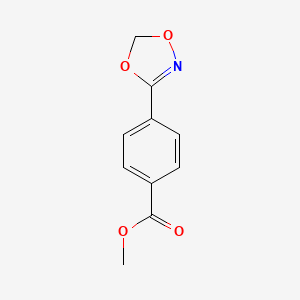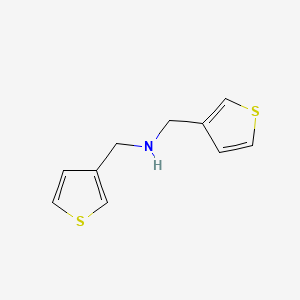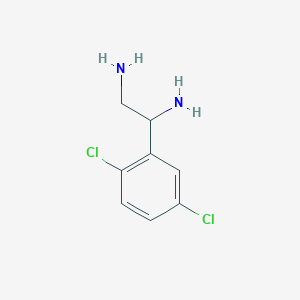
1-(2,5-Dichlorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H10Cl2N2 and a molecular weight of 205.0844 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2,5-Dichlorophenyl)ethane-1,2-diamine can be achieved through several methods. One common approach involves the electrocatalytic 1,2-diamination of alkenes. This method uses an organic redox catalyst and electricity, eliminating the need for transition metal catalysts and oxidizing reagents . The reaction conditions are mild and compatible with a variety of substrates, making it a scalable and environmentally friendly method.
Analyse Des Réactions Chimiques
1-(2,5-Dichlorophenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,5-Dichlorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as ethane-1,2-diamine derivatives. These compounds share a common ethane-1,2-diamine backbone but differ in their substituents, leading to variations in their chemical and biological properties . The presence of chlorine atoms in this compound makes it unique and imparts specific reactivity and interactions that are not observed in other derivatives.
Similar Compounds
- Ethane-1,2-diamine
- N-(3-Methylpyridin-2-yl)ethane-1,2-diamine
- N1,N1-diethyl-1-furan-2-yl-ethane-1,2-diamine
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
Propriétés
Formule moléculaire |
C8H10Cl2N2 |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2 |
Clé InChI |
VZBYMKAPTGANCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(CN)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


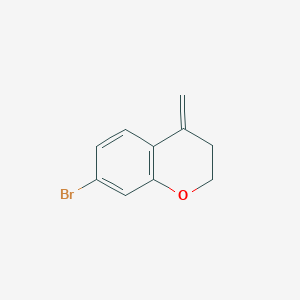
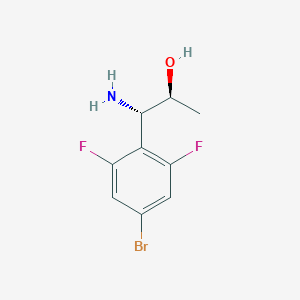
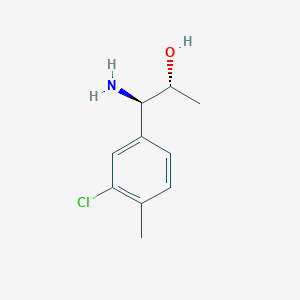
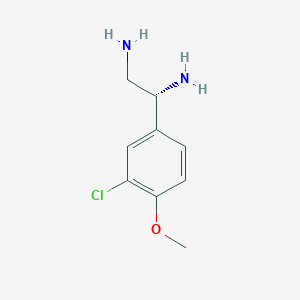

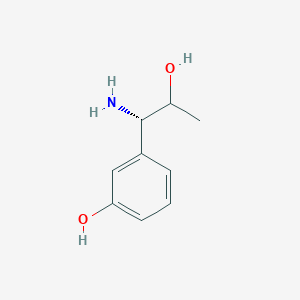

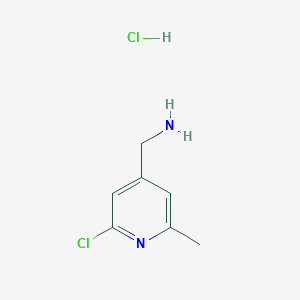
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
